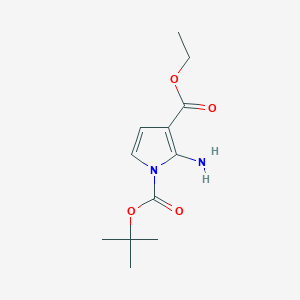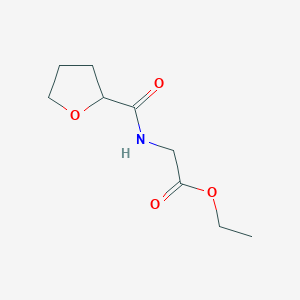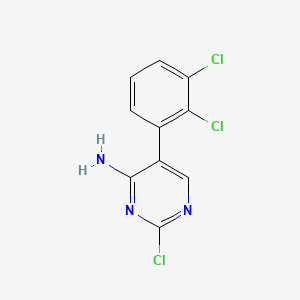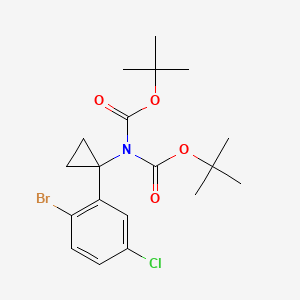
trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride: is an organic compound with the molecular formula C9H17Cl2NO . It is a white to yellow solid at room temperature and is known for its use in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride typically involves the reaction of trans-4-(Dimethylamino)cyclohexanecarboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This is followed by the addition of hydrochloric acid (HCl) to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves strict control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form trans-4-(Dimethylamino)cyclohexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid.
Reduction: Formation of trans-4-(Dimethylamino)cyclohexanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Investigated for potential use in drug development and pharmaceutical research.
- Studied for its interactions with biological molecules and potential therapeutic effects .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- trans-4-(Dimethylamino)cyclohexanecarboxylic acid
- trans-4-(Dimethylamino)cyclohexanol
- trans-4-(Dimethylamino)cyclohexanecarbonyl bromide
Uniqueness:
- The presence of the acyl chloride group makes it highly reactive and versatile in chemical synthesis.
- Its hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Properties
Molecular Formula |
C9H17Cl2NO |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h7-8H,3-6H2,1-2H3;1H |
InChI Key |
RTJWWMDOBOFKKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)










